molecular formula C11H8FNO3 B2617794 Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate CAS No. 1119548-36-5

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate

Cat. No.: B2617794
CAS No.: 1119548-36-5
M. Wt: 221.187
InChI Key: AOYBQZRYDWOHLC-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate (CAS 1119548-36-5) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3-fluorophenyl group at position 3 and a methyl ester at position 5. Its molecular formula is C₁₁H₈FNO₃, with a molecular weight of 221.18 g/mol (). The compound’s structure combines aromatic and heterocyclic elements, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)10-6-9(13-16-10)7-3-2-4-8(12)5-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYBQZRYDWOHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate has been studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. The oxazole ring structure is known for its bioactive properties, making it a candidate for drug development.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing the oxazole ring can exhibit significant anti-inflammatory and analgesic activities. This compound may enhance pharmacological properties due to the presence of the fluorophenyl group, which potentially improves lipophilicity and bioavailability .

Anticancer Activity

Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways. For instance, structural analogs have shown promising results in inhibiting cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis and cause cell cycle arrest has been documented in studies involving breast (MCF-7) and colon (HCT-116) cancer cells .

Material Science Applications

This compound is also being explored for its potential applications in material science. Its unique chemical structure allows it to be used as a precursor for synthesizing novel materials with desired properties.

Synthesis of Novel Polymers

The compound can serve as a building block for the synthesis of polymers with specific functionalities. Research has indicated that derivatives of oxazole can be utilized to create materials with enhanced thermal stability and mechanical properties .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be incorporated into coatings and adhesives, providing improved performance characteristics such as adhesion strength and resistance to environmental degradation .

Agricultural Applications

The agricultural sector has shown interest in the use of this compound as a plant growth regulator.

Plant Growth Regulation

Studies have indicated that derivatives of oxazole compounds can act as effective plant growth regulators. They have been shown to inhibit excessive growth while promoting healthy development in various crop species . This property could lead to more sustainable agricultural practices by reducing the need for conventional herbicides.

Herbicidal Activity

The compound's structural features may also confer herbicidal properties, making it useful in managing unwanted plant growth without harming desirable crops . This application is particularly relevant in integrated pest management strategies.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The oxazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, thereby exerting its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent-Dependent Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Application References
Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate -F C₁₁H₈FNO₃ 221.18 Used as a synthetic intermediate
Methyl 3-(3-hydroxyphenyl)-1,2-oxazole-5-carboxylate -OH C₁₁H₉NO₄ 231.20 Precursor for HSD17B13 inhibitors; 38% yield in methylation to methoxy derivative
Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate -Br C₁₁H₈BrNO₃ 298.10 No biological data reported
Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate -Cl (dihydro) C₁₁H₁₀ClNO₃ 239.66 Saturated oxazole ring; no activity reported

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The fluorine (-F) substituent () enhances lipophilicity and metabolic stability compared to the hydroxyl (-OH) analog ().
  • Synthetic Utility : The hydroxyl derivative () serves as a precursor for methoxy-substituted analogs via methylation (38% yield).

Positional Isomerism on the Oxazole Core

Table 2: Positional Isomers
Compound Name Oxazole Substituent Positions Molecular Formula Key Structural Feature References
This compound 3-(3-Fluorophenyl), 5-COOCH₃ C₁₁H₈FNO₃ Ester at position 5
Methyl 5-(3-fluorophenyl)-1,2-oxazole-3-carboxylate 5-(3-Fluorophenyl), 3-COOCH₃ C₁₁H₈FNO₃ Ester at position 3; altered dipole moment

Key Observations :

  • Steric and Electronic Effects : The position of the ester group (3 vs. 5) influences molecular dipole moments and intermolecular interactions. The 5-carboxylate isomer () may exhibit better solubility due to reduced steric hindrance.

Heterocycle Modifications

Table 3: Heterocyclic Variants
Compound Name Core Structure Molecular Formula Notable Feature References
This compound 1,2-Oxazole C₁₁H₈FNO₃ Unsaturated ring; planar geometry
Methyl 3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate 4,5-Dihydro-1,2-oxazole C₁₁H₁₀ClNO₃ Saturated ring; increased conformational flexibility
Ethyl 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate 1,2,4-Oxadiazole C₁₂H₁₀F₃N₃O₃ Different heterocycle; enhanced metabolic stability

Key Observations :

  • Heterocycle Choice : 1,2,4-Oxadiazoles () offer distinct electronic properties, often used in kinase inhibitors (e.g., pan-Pim inhibitors in ).

Biological Activity

Methyl 3-(3-fluorophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Structural Overview

The compound features a methyl ester functional group , a 1,2-oxazole ring , and a 3-fluorophenyl substituent . The presence of the fluorine atom is notable as it enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems. The molecular formula is C11H10FNO3C_{11}H_{10}FNO_3 with a molecular weight of approximately 223.203 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring stabilizes interactions with various enzymes and receptors, leading to modulation of inflammatory pathways and other biological processes. The fluorophenyl group enhances binding affinity to these targets, which is crucial for its pharmacological effects .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that this compound may inhibit key enzymes involved in inflammatory responses, making it a candidate for further pharmacological evaluation .

Antimicrobial Activity

The compound has also been studied for its potential antimicrobial activity . Similar oxazole derivatives have shown effectiveness against various bacterial strains, indicating that this compound may possess comparable properties .

Structure-Activity Relationship (SAR)

A series of studies have explored the structure-activity relationship (SAR) of oxazole derivatives, highlighting the importance of substituent groups in enhancing biological activity. For instance, the introduction of fluorine at specific positions on the phenyl ring has been shown to significantly increase potency against certain biological targets .

CompoundBiological ActivityIC50 (μM)Reference
This compoundAnti-inflammatoryTBD
Methyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylateAntimicrobialTBD
N-(4-fluorophenyl)oxazole derivativesAC inhibition0.083 - 0.069

Pharmacological Implications

The unique structural characteristics of this compound suggest potential applications in treating inflammatory diseases and infections. Its ability to modulate biological pathways through enzyme inhibition positions it as a promising lead compound for drug development.

Q & A

Q. Advanced

  • Conformational analysis : Compare X-ray-derived Cremer-Pople puckering parameters for the oxazole ring with DFT-optimized geometries to identify discrepancies in ring planarity .
  • Reactivity validation : Replicate conflicting reactions (e.g., electrophilic substitution on the fluorophenyl ring) under controlled conditions (e.g., varying solvents or catalysts) to reconcile computational vs. experimental yields .

How does the presence of the 3-fluorophenyl group influence the compound's electronic properties and reactivity in cross-coupling reactions?

Advanced
The fluorine atom’s strong electron-withdrawing effect activates the phenyl ring for nucleophilic aromatic substitution (e.g., nitration or halogenation) but deactivates it toward electrophilic attacks. DFT calculations reveal reduced electron density at the meta position, favoring regioselective modifications. Fluorine’s inductive effect also stabilizes intermediates in Suzuki-Miyaura couplings, improving yields of biaryl derivatives .

What are the challenges in achieving high enantiomeric purity during the synthesis of this compound, and how can chiral chromatography or asymmetric catalysis address them?

Advanced
Racemization during cyclization or esterification is a key challenge. Strategies include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak®) to separate enantiomers post-synthesis.
  • Crystallization-induced resolution : Selective crystallization of diastereomeric salts with chiral acids (e.g., tartaric acid) .

What role does ring puckering play in the stability and reactivity of this compound?

Advanced
The oxazole ring’s puckering (quantified via Cremer-Pople coordinates) affects steric strain and dipole interactions. Planar conformations stabilize resonance, enhancing electrophilic reactivity, while puckered forms may favor nucleophilic attacks. X-ray data show that fluorine’s steric bulk increases puckering amplitude, which can be correlated with altered melting points and solubility .

How does the methyl carboxylate group impact the compound’s pharmacokinetic properties and metabolic stability?

Advanced
The ester group enhances lipophilicity, improving membrane permeability but increasing susceptibility to hydrolysis by esterases. Prodrug strategies (e.g., replacing methyl with tert-butyl esters) can delay metabolism. In vitro assays using liver microsomes quantify hydrolysis rates, while QSAR models predict metabolic hotspots .

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